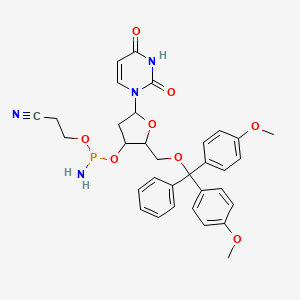
Platinum(IV) sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum(IV) sulfide, also known as platinum disulfide, is an inorganic compound with the chemical formula PtS₂. It is a black, semiconducting solid that is insoluble in all solvents. The compound adopts the cadmium iodide structure, composed of sheets of octahedral platinum and pyramidal sulfide centers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Platinum disulfide can be synthesized through chemical vapor transport using phosphorus as the transport agent. This method involves the reaction of platinum with sulfur at high temperatures to form the desired compound .
Industrial Production Methods
For large-scale synthesis, a thermally assisted conversion method is often used. This involves increasing the vapor pressure of sulfur in a chemical vapor deposition furnace to facilitate the formation of platinum disulfide thin films. This method allows for scalable and controllable production .
Analyse Des Réactions Chimiques
Types of Reactions
Platinum disulfide undergoes various chemical reactions, including:
Oxidation: Platinum disulfide can be oxidized to form platinum oxides.
Reduction: It can be reduced to form elemental platinum and sulfur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide are typically used.
Substitution: Reactions with other chalcogenides like selenium or tellurium under controlled conditions.
Major Products Formed
Oxidation: Platinum oxides.
Reduction: Elemental platinum and sulfur.
Substitution: Platinum selenide or platinum telluride.
Applications De Recherche Scientifique
Platinum disulfide has a wide range of applications in scientific research, including:
Nanoelectronics: Due to its high carrier mobility and wide band gap tunability, platinum disulfide is used in the development of nanoelectronic devices.
Optoelectronics: Its strong excitonic effects and ambient stability make it suitable for optoelectronic applications.
Spintronics: The symmetrical metallic and magnetic edge states of platinum disulfide are exploited in spintronic devices.
Mécanisme D'action
The mechanism by which platinum disulfide exerts its effects is primarily through its semiconducting properties. The compound’s high carrier mobility and narrow band gap allow it to efficiently conduct electricity and interact with various molecular targets. In gas sensing applications, platinum disulfide’s surface interacts with gas molecules, leading to changes in electrical conductivity that can be measured .
Comparaison Avec Des Composés Similaires
Similar Compounds
Platinum(2+);sulfide (PtS): A related compound with a different oxidation state of platinum.
Platinum(4+);selenide (PtSe₂): Similar in structure but with selenium instead of sulfur.
Platinum(4+);telluride (PtTe₂): Another related compound with tellurium replacing sulfur.
Uniqueness
Platinum disulfide is unique due to its combination of high carrier mobility, wide band gap tunability, and strong excitonic effects. These properties make it particularly suitable for applications in nanoelectronics, optoelectronics, and gas sensing, distinguishing it from other similar compounds .
Propriétés
IUPAC Name |
platinum(4+);disulfide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Pt.2S/q+4;2*-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYBXDISNPADCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[S-2].[S-2].[Pt+4] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PtS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Bromo-7-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B8136722.png)

![Methyl 2-(trifluoromethyl)benzo[d]thiazole-6-carboxylate](/img/structure/B8136741.png)





![2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile](/img/structure/B8136789.png)
![1,4-bis[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]anthracene-9,10-dione](/img/structure/B8136796.png)
![[(2R)-3,4-diacetyl-5-formyl-2,3,4,5-tetrahydroxy-6-oxoheptyl] acetate;[(4R,6R,7R)-4,5-diacetyl-5,6,7,8-tetrahydroxy-2,3-dioxooctan-4-yl] acetate](/img/structure/B8136811.png)



